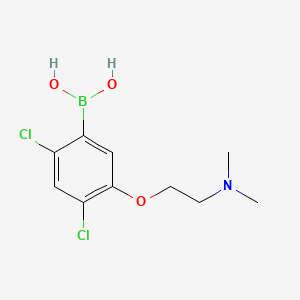

2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMSRBAESHGWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681688 | |

| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-48-1 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (CAS 1256346-48-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. Boronic acids and their derivatives are of immense interest in drug discovery due to their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their potential to act as pharmacophores.[1][2][3] This document, intended for researchers and drug development professionals, details the physicochemical properties, a plausible synthetic route, and predicted analytical data for this specific substituted phenylboronic acid. Furthermore, it outlines its primary application in Suzuki-Miyaura coupling reactions and discusses essential safety and handling protocols. The information presented herein is synthesized from established chemical principles and data from analogous compounds, providing a robust framework for the utilization of this reagent in complex molecule synthesis.

Introduction and Strategic Importance

Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as crucial tools in medicinal chemistry. This shift in perspective was significantly influenced by the successful development of drugs like bortezomib.[1] Boronic acids, characterized by the -B(OH)₂ functional group, are particularly valued for their stability, low toxicity, and broad synthetic utility.[4]

This compound (Figure 1) is a trifunctional building block offering a unique combination of reactive sites and structural motifs. The boronic acid group serves as a handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction.[5] The dichlorinated phenyl ring provides a scaffold with defined electronic and steric properties, while the dimethylaminoethoxy side chain can influence solubility, pharmacokinetic properties, and potential receptor interactions. These features make it a valuable intermediate in the synthesis of complex, biologically active molecules.

| Property | Value |

| CAS Number | 1256346-48-1 |

| Molecular Formula | C₁₀H₁₄BCl₂NO₃ |

| Molecular Weight | 277.94 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in methanol and DMSO[4] |

Table 1: Physicochemical Properties

Synthesis and Purification

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

Step 1: Etherification of 2,4-Dichlorophenol

This step involves a standard Williamson ether synthesis.

-

To a solution of 2,4-dichlorophenol (1 eq.) in a suitable aprotic solvent (e.g., acetone or DMF), add a slight excess of a base such as potassium carbonate (1.5 eq.).

-

Add 1,2-dibromoethane (1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product, 1-(2-bromoethoxy)-2,4-dichlorobenzene, by column chromatography on silica gel.

Step 2: Amination of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

This step introduces the dimethylamino group via nucleophilic substitution.

-

Dissolve the purified 1-(2-bromoethoxy)-2,4-dichlorobenzene (1 eq.) in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of dimethylamine (e.g., a 2M solution in THF, 3 eq.).

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((2,4-dichlorophenoxy)ethyl)dimethylamine.

Step 3: Directed Ortho-Metalation and Borylation

The final step introduces the boronic acid functionality.

-

Dissolve the product from Step 2 (1 eq.) in dry THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq.) and stir the mixture at this temperature for 1-2 hours to allow for lithiation.

-

Add triisopropyl borate (1.2 eq.) dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (1M) and stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, and the dimethylamino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 7.8 | s |

| Aromatic-H | 7.2 - 7.4 | s |

| -O-CH₂- | 4.1 - 4.3 | t |

| -CH₂-N- | 2.8 - 3.0 | t |

| -N(CH₃)₂ | 2.3 - 2.5 | s |

| -B(OH)₂ | 8.0 - 8.5 | br s |

Table 2: Predicted ¹H NMR Chemical Shifts

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-B | 130 - 135 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 115 - 125 |

| -O-CH₂- | 65 - 70 |

| -CH₂-N- | 55 - 60 |

| -N(CH₃)₂ | 45 - 50 |

Table 3: Predicted ¹³C NMR Chemical Shifts

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 277. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at m/z 277 (M⁺), 279 (M⁺+2), and 281 (M⁺+4) in an approximate ratio of 9:6:1.[2][6]

-

Major Fragmentation Pathways:

-

Loss of the dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) leading to a fragment at m/z 205.

-

Alpha-cleavage of the side chain, resulting in a fragment corresponding to the dichlorophenoxy moiety.

-

Loss of a chlorine atom, leading to a fragment at m/z 242.[2]

-

Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7][8]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

-

Purge the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific substrates used.[9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicological data for this compound is limited, information from structurally related compounds provides guidance for safe handling.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its trifunctional nature allows for the strategic introduction of key structural motifs into complex molecules. While detailed experimental data for this specific compound is not extensively documented, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles. As the demand for novel and complex drug candidates continues to grow, the utility of such specialized reagents will undoubtedly increase.

References

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid

Introduction

2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a dichlorinated phenyl ring, an ether linkage, a tertiary amine, and the versatile boronic acid moiety, suggests a wide range of potential applications, from a building block in Suzuki-Miyaura cross-coupling reactions to a pharmacophore in its own right. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective handling, characterization, and deployment in synthetic and biological contexts.

This guide provides a comprehensive overview of the key physicochemical attributes of this compound, with a focus on providing robust experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on elucidating the rationale behind the analytical methodologies, ensuring both scientific integrity and practical applicability for researchers in the field.

Molecular Structure and Basic Properties

The foundational characteristics of any chemical entity are dictated by its structure. The key identifiers and basic computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1256346-48-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₃ | [1][2] |

| Molecular Weight | 277.94 g/mol | [1] |

| Exact Mass | 277.0413 g/mol | [1] |

| InChIKey | UTMSRBAESHGWBY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C)CCOC1=CC(=C(C=C1Cl)B(O)O)Cl | [2] |

Physical State, Stability, and Handling

Based on the general properties of arylboronic acids and available safety data for related compounds, this compound is expected to be a solid at room temperature.[3][4] Proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Stability and Storage: Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[5] This process is often reversible upon exposure to water. To minimize boroxine formation, it is recommended to store the compound in a tightly sealed container in a cool, dry place.[1] Some boronic acids can also be sensitive to air and moisture, leading to gradual degradation.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[1][7] Avoid contact with skin and eyes.[1]

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility: The presence of the polar boronic acid group and the basic dimethylamino group suggests potential solubility in polar protic solvents like water and alcohols, especially at acidic pH where the amine is protonated. The dichlorinated phenyl ring and the ethoxy linker contribute to its lipophilicity, suggesting solubility in a range of organic solvents. Phenylboronic acid, a parent compound, is soluble in most polar organic solvents such as diethyl ether and ethanol.[8] The substituents on the target molecule will modulate this behavior.

Table of Expected Qualitative Solubility:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aqueous Buffers | pH 2, pH 7.4, pH 9 | pH-dependent | Protonation of the dimethylamino group at acidic pH should enhance aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding with the boronic acid and dimethylamino groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Dipole-dipole interactions. |

| Ethers | THF, Dioxane | Moderate | The ether linkage and overall polarity should allow for some solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | The dichlorinated phenyl ring will contribute to solubility. |

| Non-polar | Hexanes, Toluene | Poor | The molecule is likely too polar for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of the target compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices: The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its simplicity and reliance on achieving true thermodynamic equilibrium. Using HPLC or qNMR for quantification provides high accuracy and specificity.

Acidity Constant (pKa) Determination

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and biological activity. This compound has two ionizable centers: the acidic boronic acid group and the basic dimethylamino group.

-

Boronic Acid pKa: Arylboronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The pKa of phenylboronic acid is 8.8.[8] The electron-withdrawing chloro substituents on the phenyl ring are expected to lower the pKa of the boronic acid group, making it more acidic.

-

Dimethylamino pKa: The dimethylamino group is a tertiary amine and will have a basic pKa. Its protonation at lower pH will result in a cationic species.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is suitable when the UV-Vis spectrum of the compound changes upon ionization.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range. The aromatic ring system of the molecule is expected to be the primary chromophore.[9][10]

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change with pH versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s).

Self-Validating System: The accuracy of the determined pKa values can be cross-verified by analyzing the spectral data at multiple wavelengths. The isosbestic points, where the absorbance remains constant regardless of pH, are indicative of a two-species equilibrium.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the ethoxy linker, and the methyl groups of the dimethylamino moiety. The chemical shifts of the aromatic protons will be influenced by the chloro, ether, and boronic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A single resonance is expected, and its chemical shift and line width can provide information about the coordination state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Challenges and Solutions: A common issue in the mass spectrometric analysis of boronic acids is their tendency to dehydrate in the gas phase to form boroxines.[11] To circumvent this, derivatization to a more stable ester (e.g., a pinacol ester) can be performed prior to analysis. Alternatively, soft ionization techniques like Electrospray Ionization (ESI) can often detect the molecular ion with minimal fragmentation.[12]

Expected Fragmentation: In ESI-MS, the protonated molecule [M+H]⁺ would be the expected parent ion in positive ion mode. Fragmentation may involve the loss of the dimethylaminoethoxy side chain or cleavage of the C-B bond.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode over a suitable m/z range.

-

Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to confirm the structure.

Diagram of Analytical Workflow

Caption: Workflow for the physicochemical characterization of the target compound.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific quantitative data for this compound may not be extensively published, the methodologies described herein, grounded in the established chemistry of arylboronic acids, provide a robust framework for its comprehensive characterization. By understanding and applying these principles, researchers can confidently utilize this versatile molecule in their synthetic and drug discovery endeavors.

References

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.

- National Center for Biotechnology Information. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed.

- Benchchem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.

- Echemi. (2026). (2,4-dichloro-5-(2-(dimethylamino)ethoxy)phenyl)boronic acid. Echemi.com.

- National Center for Biotechnology Information. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PubMed Central.

- ResearchGate. (2025). Arylboronic Acid Chemistry under Electrospray Conditions.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024).

- Arctom Scientific. (n.d.). CAS NO. 1256346-48-1 | (2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenyl)boronic acid. Arctom.

- Fisher Scientific. (2011).

- ResearchGate. (n.d.). Comparison of the experimental and simulated UV–Vis absorption spectra....

- Fisher Scientific. (2024).

- National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Langmuir.

- Fisher Scientific. (n.d.). 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific. Fisher Scientific.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Tokyo Chemical Industry. (2025).

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- Sigma-Aldrich. (n.d.). 2-Ethoxy-5-methylphenylboronic acid 123291-97-4. Sigma-Aldrich.

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?

- The Royal Society of Chemistry. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry.

- BLDpharm. (n.d.). 1313760-59-6|(2-(2-(dimethylamino)ethoxy)phenyl)boronic acid. BLDpharm.

- National Center for Biotechnology Information. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem.

- Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.

- National Center for Biotechnology Information. (n.d.). Phenylboronic Acid. PubChem.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....

- Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid 22237-13-4. Sigma-Aldrich.

- Tokyo Chemical Industry. (n.d.). 4-Ethoxyphenylboronic Acid 22237-13-4. TCI Chemicals.

Sources

- 1. echemi.com [echemi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 2-Ethoxy-5-methylphenylboronic acid 123291-97-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid: Synthesis, Structure, and Application

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (CAS No. 1256346-48-1), a specialized building block for advanced organic synthesis. Lacking a direct, published protocol for its synthesis, this document outlines a robust and scientifically-grounded synthetic pathway derived from established, analogous chemical transformations. We delve into the molecular structure through an analysis of predicted spectroscopic characteristics and explore its primary application as a versatile coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of complex molecular architectures.

Introduction and Strategic Overview

This compound is a trifunctional aromatic compound featuring a boronic acid moiety, a dichlorinated phenyl ring, and a dimethylaminoethoxy side-chain. This unique combination of functional groups makes it a valuable reagent for introducing a specific pharmacophore into target molecules. The boronic acid group serves as a handle for carbon-carbon bond formation, while the lipophilic, chlorinated aromatic ring and the basic dimethylaminoethyl ether side-chain can be critical for modulating a compound's solubility, metabolic stability, and target engagement in medicinal chemistry.

Given the absence of a singular, detailed synthetic precedent in peer-reviewed literature, this guide proposes a logical and efficient three-stage synthetic strategy. This approach relies on fundamental, well-documented organic reactions, ensuring a high degree of confidence in its practical application.

Caption: Fig. 1: Proposed Three-Stage Synthetic Workflow

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is paramount for predicting its reactivity and behavior.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256346-48-1 | [1] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₃ | [1] |

| Molecular Weight | 277.94 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | N/A |

Proposed Synthesis and Experimental Protocols

This section details a plausible, multi-step synthesis. The causality for each step, including reagent choice and reaction conditions, is explained to provide a field-proven context.

Stage 1: Synthesis of the Phenolic Boronic Acid Core

The initial goal is to synthesize the key intermediate, (2,4-dichloro-5-hydroxyphenyl)boronic acid. This requires a multi-step process starting from commercially available 2,4-dichlorophenol.

Protocol 1: Synthesis of (2,4-Dichloro-5-hydroxyphenyl)boronic acid

-

Bromination of 2,4-Dichlorophenol: Selectively brominate 2,4-dichlorophenol at the 5-position using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as DMF to yield 1-bromo-2,4-dichloro-5-hydroxybenzene.

-

Hydroxyl Protection: The free hydroxyl group is acidic and will interfere with the subsequent organometallic reaction. Protect it as a benzyl ether by reacting 1-bromo-2,4-dichloro-5-hydroxybenzene with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone. This forms 1-bromo-2,4-dichloro-5-(benzyloxy)benzene.

-

Lithiation and Borylation: This is the critical C-B bond-forming step.

-

Dissolve the protected bromophenol from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (n-BuLi). The n-BuLi performs a lithium-halogen exchange, replacing the bromine with lithium to form a highly reactive aryllithium intermediate.

-

To this solution, add trimethyl borate (B(OMe)₃) dropwise, maintaining the low temperature. The aryllithium attacks the electrophilic boron atom.

-

After the reaction is complete, quench with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the boronic acid, yielding (2,4-dichloro-5-(benzyloxy)phenyl)boronic acid.[2][3]

-

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogenation. Dissolve the protected boronic acid in ethanol, add a Palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere. This cleaves the benzyl ether to yield the target intermediate, (2,4-dichloro-5-hydroxyphenyl)boronic acid, which can be purified by recrystallization.[4]

Stage 2: Synthesis of the Ether Side-Chain

The reactive alkylating agent, 2-(dimethylamino)ethyl chloride, is prepared from its corresponding alcohol and is typically handled as its more stable hydrochloride salt.

Protocol 2: Synthesis of 2-(Dimethylamino)ethyl chloride Hydrochloride

-

Causality: The conversion of an alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl gas) are volatile, simplifying purification. The in situ generated HCl protonates the basic tertiary amine, forming the stable, crystalline hydrochloride salt.[5][6]

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve 2-(dimethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of thionyl chloride in dichloromethane via the dropping funnel. The reaction is exothermic and generates gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the reaction proceeds to completion.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 2-(dimethylamino)ethyl chloride hydrochloride.[5]

Stage 3: Williamson Ether Synthesis

The final step is the coupling of the phenolic core with the alkyl chloride side-chain via the Williamson ether synthesis, a reliable Sₙ2 reaction.[7][8]

Protocol 3: Synthesis of this compound

-

Causality: This reaction requires a base to deprotonate the phenol, forming a nucleophilic phenoxide. A moderately strong base like potassium carbonate is sufficient for the acidic phenol and is less harsh than alternatives like sodium hydride, preventing potential side reactions. A polar aprotic solvent like acetonitrile or DMF is ideal for Sₙ2 reactions.[9]

-

Combine (2,4-dichloro-5-hydroxyphenyl)boronic acid (1 eq.), 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.), and potassium carbonate (approx. 3 eq.) in acetonitrile.

-

Stir the suspension at an elevated temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Structural Elucidation: Predicted Spectroscopic Signature

While experimental data is not publicly available, the molecular structure can be confidently predicted using standard spectroscopic principles.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Two singlets, corresponding to the two non-equivalent protons on the phenyl ring. The proton ortho to the boronic acid group would likely be further downfield.[10][11] Aliphatic Region (δ 2.5-4.5 ppm): Two triplets for the -O-CH₂-CH₂-N- ethylene protons and a singlet for the -N(CH₃)₂ methyl protons. The protons on the carbon adjacent to the oxygen (-O-CH₂-) would be further downfield than those adjacent to the nitrogen.[12] |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals for the six unique carbons of the substituted benzene ring. Quaternary carbons (attached to Cl, B, O) will have characteristic shifts.[13] Aliphatic Region (δ 40-70 ppm): Three signals corresponding to the -O-CH₂-, -CH₂-N-, and -N(CH₃)₂ carbons. |

| Mass Spec (ESI+) | Molecular Ion (M+H)⁺: Expected at m/z ≈ 278.0, corresponding to the protonated molecule [C₁₀H₁₅BCl₂NO₃]⁺. Fragmentation: A prominent fragment would be expected from the loss of the dimethylaminoethyl group via cleavage of the ether bond.[5][14] |

| IR Spectroscopy | O-H Stretch (Boronic Acid): A broad absorption band around 3200-3500 cm⁻¹.[15] Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.[16] Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[17] C-O Ether Stretch: A strong band in the 1200-1250 cm⁻¹ region. B-O Stretch: A characteristic strong absorption around 1310-1350 cm⁻¹.[15] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl or aryl-heteroaryl structures that are common motifs in pharmaceuticals.[18][19]

Mechanism and Rationale

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2,4-dichloro-5-(2-(dimethylamino)ethoxy)phenyl moiety) to the palladium center.[20]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[21][22]

Caption: Fig. 2: Simplified Suzuki-Miyaura Catalytic Cycle

Representative Experimental Protocol

Protocol 4: General Suzuki-Miyaura Coupling

-

Causality: The choice of catalyst, ligand, base, and solvent is critical for success. A palladium source like Pd(dppf)Cl₂ is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid. A solvent mixture like DMA/water or Dioxane/water is common, as water can facilitate the transmetalation step.[23]

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), This compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound represents a highly functionalized and valuable building block for modern synthetic chemistry. While direct synthetic literature is sparse, its construction is feasible through a logical sequence of well-understood, high-yielding reactions. Its true value is realized in its application, particularly in Suzuki-Miyaura cross-coupling, where it enables the efficient incorporation of its unique structural motifs into complex, high-value molecules, paving the way for innovations in drug discovery and materials science.

References

- (No Source)

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

- (No Source)

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Taylor & Francis Online. (2006, August 12). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. [Link]

- (No Source)

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

PMC - NIH. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- (No Source)

-

(n.d.). Table of Characteristic IR Absorptions. [Link]

- (No Source)

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

-

eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

- (No Source)

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- (No Source)

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. GCMS Section 6.13 [people.whitman.edu]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. escholarship.org [escholarship.org]

synthesis of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid

Abstract

This compound (CAS No. 1256346-48-1) is a highly functionalized boronic acid derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern makes it a valuable building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[3][4] This guide provides a comprehensive overview of a robust and scalable synthetic strategy, focusing on the causality behind experimental choices, detailed step-by-step protocols, and the underlying chemical principles. The primary route discussed is a convergent synthesis employing a directed ortho-metalation (DoM) and borylation sequence, a powerful methodology for regioselective functionalization.[5]

Strategic Analysis: Retrosynthesis and Route Selection

The synthesis of a polysubstituted aromatic compound requires careful strategic planning to ensure absolute regiochemical control. For the target molecule, two primary retrosynthetic disconnections are considered:

-

Strategy A: Late-Stage Borylation via Directed ortho-Metalation (DoM): This approach involves the initial synthesis of the substituted ether, 1,3-dichloro-4-(2-(dimethylamino)ethoxy)benzene, followed by the regioselective introduction of the boronic acid moiety. The dimethylaminoethoxy group is a well-established Directed Metalation Group (DMG), capable of coordinating with an organolithium base and directing deprotonation to the adjacent ortho position. This strategy is highly convergent and offers excellent regiocontrol.

-

Strategy B: Alkylation of a Phenolic Boronic Acid: This pathway would begin with a pre-existing 2,4-dichloro-5-hydroxyphenylboronic acid intermediate, which would then be alkylated with a 2-(dimethylamino)ethyl halide. While conceptually simple, this route is contingent on the availability and stability of the requisite phenolic boronic acid precursor, which can be challenging to prepare and may require protection/deprotection steps for the boronic acid group during the alkylation.[6]

Given the reliability and regiochemical precision of the DoM methodology, this guide will focus on Strategy A as the preferred and more robust synthetic route.[7][8]

Visualizing the Synthetic Workflow

The selected pathway proceeds in two key stages: initial etherification of a commercially available phenol followed by the critical lithiation-borylation sequence.

Sources

- 1. echemi.com [echemi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Lithiation-borylation methodology and its application in synthesis. | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

A Comprehensive Technical Guide to 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic Acid: A Key Intermediate in the Synthesis of Trametinib

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid, a critical intermediate in the synthesis of Trametinib, a potent and selective MEK inhibitor. This document delineates a plausible and detailed synthetic pathway for this key boronic acid derivative, starting from readily available precursors. Furthermore, it elucidates the strategic application of this intermediate in the construction of the Trametinib molecule via a pivotal Suzuki-Miyaura cross-coupling reaction. The guide is structured to offer not only procedural details but also the underlying chemical principles and rationale for the proposed synthetic strategies. Detailed experimental protocols, data tables, and reaction pathway diagrams are provided to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trametinib and its Intermediates

Trametinib (marketed as Mekinist) is a highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, including melanoma, non-small cell lung cancer, and thyroid cancer. By inhibiting MEK, Trametinib effectively blocks downstream signaling, leading to a reduction in cancer cell proliferation and survival.

The synthesis of complex pharmaceutical agents like Trametinib is a multi-step process that relies on the efficient and high-purity preparation of key intermediates. The strategic disconnection of the Trametinib molecule reveals several key building blocks, one of which is the substituted phenylboronic acid, this compound. The boronic acid functionality is paramount, as it enables the crucial carbon-carbon bond formation with the heterocyclic core of Trametinib through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The precise substitution pattern on the phenyl ring is essential for the final drug's biological activity and pharmacokinetic properties.

This guide will provide a detailed technical overview of a proposed synthesis for this vital intermediate and its subsequent utilization in the convergent synthesis of Trametinib.

Proposed Synthesis of this compound

Synthetic Strategy Overview

The proposed synthesis involves a series of well-established organic transformations:

-

Nitration of 2,4-dichlorophenol to introduce a nitro group at the 5-position.

-

Reduction of the nitro group to an amine.

-

Sandmeyer Reaction to convert the amino group to a bromo substituent.

-

Borylation of the resulting 5-bromo-2,4-dichlorophenol to introduce the boronic acid moiety.

-

Williamson Ether Synthesis to install the 2-(dimethylamino)ethoxy side chain onto the phenolic oxygen.

Detailed Experimental Protocols

The nitration of 2,4-dichlorophenol is a standard electrophilic aromatic substitution. The directing effects of the hydroxyl and chloro groups favor substitution at the positions ortho and para to the hydroxyl group. Since these positions are already occupied by chloro atoms, the nitration is directed to the remaining activated position.

-

Protocol:

-

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in a suitable solvent such as chloroform, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The reduction of the nitro group to an amine can be achieved using various methods, with metal-acid combinations or catalytic hydrogenation being the most common.

-

Protocol (Using Iron and HCl):

-

To a stirred suspension of 2,4-dichloro-5-nitrophenol (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

-

Add concentrated hydrochloric acid (0.5 eq) portion-wise, and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.

-

The conversion of the amino group to a bromo substituent is accomplished via the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

-

Protocol:

-

Dissolve 5-amino-2,4-dichlorophenol (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq) at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the organic layer with water, dry over magnesium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

-

The borylation is achieved by converting the aryl bromide into an organometallic species (Grignard or organolithium reagent), followed by reaction with a trialkyl borate and subsequent hydrolysis.

-

Protocol:

-

To a solution of 5-bromo-2,4-dichlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride (1.1 eq) at -15 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Cool the reaction to -78 °C and add triisopropyl borate (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by forming a salt with a base, followed by acidification.[2]

-

The final step is the etherification of the phenolic hydroxyl group using the Williamson ether synthesis.[3]

-

Protocol:

-

To a solution of (2,4-dichloro-5-hydroxyphenyl)boronic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and stir the mixture at 60-80 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purification can be achieved by column chromatography on silica gel.

-

Data Summary for the Synthesis of the Boronic Acid Intermediate

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Analytical Characterization |

| 1 | 2,4-Dichlorophenol | HNO₃, H₂SO₄ | 2,4-Dichloro-5-nitrophenol | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 2 | 2,4-Dichloro-5-nitrophenol | Fe, HCl | 5-Amino-2,4-dichlorophenol | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 3 | 5-Amino-2,4-dichlorophenol | NaNO₂, HBr, CuBr | 5-Bromo-2,4-dichlorophenol | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 4 | 5-Bromo-2,4-dichlorophenol | i-PrMgCl, B(OiPr)₃ | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | 50-65 | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS |

| 5 | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | 2-(Dimethylamino)ethyl chloride, K₂CO₃ | This compound | 70-85 | ¹H NMR, ¹³C NMR, ¹¹B NMR, MS, HPLC |

Application in Trametinib Synthesis: The Suzuki-Miyaura Coupling

The strategic importance of this compound lies in its role as a key coupling partner in a Suzuki-Miyaura reaction to construct the core structure of Trametinib. This palladium-catalyzed cross-coupling reaction forms a C-C bond between the phenyl ring of the boronic acid and a halogenated heterocyclic core.

The Heterocyclic Coupling Partner

The synthesis of Trametinib involves the coupling of the boronic acid with a substituted pyrimidopyrimidine core. A common precursor to this core is a halogenated derivative, for instance, a chloro- or iodo-substituted pyrimidopyrimidine. The synthesis of this heterocyclic partner is often described in patent literature and typically involves the condensation of various building blocks.[4][5] A plausible precursor for the Suzuki coupling is 5-iodo-1-(3-(N,N-dimethylsulfamoyl)phenyl)-3-cyclopropyl-6,8-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4,7(3H,6H,8H)-trione, or a related halogenated derivative.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds.[6] It typically involves a palladium catalyst, a phosphine ligand, and a base.

Detailed Experimental Protocol for the Suzuki-Miyaura Coupling

-

Protocol:

-

To a reaction vessel, add the halogenated pyrimidopyrimidine core (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a direct precursor to Trametinib, can be purified by column chromatography on silica gel.

-

Data Summary for the Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Halogenated Pyrimidopyrimidine Core | This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |

| Halogenated Pyrimidopyrimidine Core | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 80-95 |

Analytical Characterization

The purity and identity of this compound and the subsequent Trametinib precursor must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the presence of all expected functional groups. ¹¹B NMR is particularly useful for characterizing boronic acids, with typical chemical shifts appearing between 27 and 33 ppm for trigonal planar boronic acids.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the intermediate and the final product. A suitable method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically employed.

Conclusion

This compound is a sophisticated and indispensable intermediate in the synthesis of the targeted anti-cancer drug, Trametinib. This guide has presented a logical and detailed synthetic strategy for its preparation from readily available starting materials. The proposed pathway leverages a series of robust and well-understood chemical reactions. Furthermore, the critical role of this boronic acid in the pivotal Suzuki-Miyaura cross-coupling reaction to form the core structure of Trametinib has been thoroughly elucidated. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of Trametinib and other complex pharmaceutical agents, underscoring the importance of strategic intermediate design and synthesis in modern drug development.

References

- (Reference for general organic synthesis techniques)

- (Reference for Suzuki-Miyaura coupling)

- Process for purification of boronic acid and its deriv

-

How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (URL: [Link])

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. (URL: [Link])

-

Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions - ResearchGate. (URL: [Link])

- CN109336884B - Method for synthesizing trametinib key intermediate - Google P

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google P

-

Williamson Ether Synthesis. (URL: [Link])

-

The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a - ResearchGate. (URL: [Link])

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl)

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications. (URL: [Link])

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. (URL: [Link])

-

Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells | Analytical Chemistry - ACS Publications. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed. (URL: [Link])

Sources

- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Reagent: A Technical Guide to the Role of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic Acid in Advanced MEK Inhibitor Synthesis

Introduction: Intercepting the Pro-Growth Signal

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, translating extracellular signals into critical decisions on cell proliferation, differentiation, and survival.[1][2] In a significant portion of human cancers, this pathway becomes constitutively active due to mutations in genes like BRAF or RAS, leading to uncontrolled cell growth.[2] This aberrant signaling has established the pathway, particularly the dual-specificity kinases MEK1 and MEK2, as a critical therapeutic target in oncology.[1][3] MEK inhibitors function by binding to a unique allosteric pocket on the MEK protein, preventing its phosphorylation of ERK and thereby silencing the downstream pro-growth cascade.[4]

This guide provides a detailed examination of a pivotal reagent in the synthesis of next-generation MEK inhibitors: 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid . Using the synthesis of Cobimetinib (GDC-0973), a potent, selective, and FDA-approved MEK inhibitor, as our primary framework, we will dissect the strategic role of this boronic acid in constructing the core diarylamine scaffold essential for potent biological activity.

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for MEK inhibitors like Cobimetinib.

The Diarylamine Core: A Privileged Scaffold for MEK Inhibition

The chemical architecture of many potent MEK inhibitors, including Cobimetinib, is built around a diarylamine core. This structural motif is crucial for establishing the necessary hydrogen bonds and hydrophobic interactions within the allosteric binding site of the MEK protein. The synthesis of this core, specifically the formation of the central C-N bond, represents a key challenge. While palladium-catalyzed methods like the Buchwald-Hartwig amination are robust, the copper-catalyzed Chan-Lam coupling reaction offers a compelling alternative, often with milder conditions and orthogonal reactivity.[2][5][6] It is in this advanced synthetic strategy that our subject, this compound, plays its definitive role.

The Chan-Lam Coupling: A Strategic C-N Bond Formation

The Chan-Lam coupling facilitates the formation of a carbon-nitrogen bond between an amine and an aryl boronic acid, catalyzed by a copper salt, typically in the presence of an oxidant like atmospheric oxygen.[2][6] This reaction is exceptionally well-suited for constructing the diarylamine core of a Cobimetinib-like molecule by coupling an aminobenzoic acid derivative with a precisely functionalized phenylboronic acid.

Caption: The pivotal Chan-Lam coupling reaction in the synthesis of the MEK inhibitor core.

The Role of this compound

This specific boronic acid is not a generic building block; it is an "architect's reagent," meticulously designed to impart critical properties to the final drug molecule. Its role can be dissected into three key contributions:

-

Structural Anchor and Electronic Tuning : The 2,4-dichlorophenyl moiety serves as a crucial structural anchor. These chlorine atoms engage in specific interactions within the hydrophobic regions of the MEK binding pocket. Furthermore, their electron-withdrawing nature modulates the electronic properties of the phenyl ring, which can fine-tune the binding affinity and overall potency of the inhibitor.

-

Physicochemical Property Optimization : The 5-(2-(dimethylamino)ethoxy) side chain is a classic example of rational drug design to enhance pharmaceutical properties.

-

Solubility : The terminal dimethylamino group is basic (pKa ≈ 9-10) and will be protonated at physiological pH. This positive charge dramatically increases the aqueous solubility of the molecule, a critical factor for oral bioavailability and formulation development.

-

Cell Permeability : The flexible ethoxy linker and the amine functionality can influence the molecule's ability to cross cell membranes to reach its intracellular target.

-

-

Synthetic Handle : The boronic acid group itself is the key functional handle that enables the strategic Chan-Lam coupling. Boronic acids are generally stable, have low toxicity, and their inorganic byproducts are easily removed, making them ideal reagents for late-stage, complexity-building reactions in pharmaceutical manufacturing.[7]

Experimental Protocol: Representative Chan-Lam Amination

The following is a representative, field-proven protocol for the copper-catalyzed cross-coupling of an aryl boronic acid with an aniline derivative, adapted from established methodologies.[3][5]

Objective: To synthesize the diarylamine core of a Cobimetinib-class MEK inhibitor.

Materials:

-

2-Amino-3,4-difluorobenzoic acid (1.0 equiv)

-

This compound (1.5 equiv)

-

Copper(II) Acetate [Cu(OAc)₂] (1.2 equiv)

-

Triethylamine (Et₃N) or another suitable base (3.0 equiv)

-

Pyridine (optional, as ligand/co-solvent)

-

Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO)

-

Molecular Sieves (4Å)

Procedure:

-

Vessel Preparation : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3,4-difluorobenzoic acid (1.0 equiv), this compound (1.5 equiv), and Copper(II) Acetate (1.2 equiv).

-

Inert Atmosphere (Optional but Recommended) : While the Chan-Lam coupling is famously tolerant to air, for maximum yield and reproducibility, the flask can be evacuated and backfilled with an inert gas (Nitrogen or Argon).

-

Solvent and Base Addition : Add anhydrous solvent (e.g., DCM) to the flask, followed by the addition of the base (e.g., Triethylamine, 3.0 equiv). The reaction should be open to the atmosphere via the condenser to allow for oxygen to participate as the terminal oxidant.

-

Reaction Execution : Stir the resulting suspension vigorously at room temperature. Reaction times can vary from 12 to 48 hours.

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material (the aminobenzoic acid) is observed.

-

Work-up :

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts. Wash the pad with additional solvent.

-

Combine the filtrates and wash with an aqueous solution of ammonium hydroxide or EDTA to chelate and remove any residual copper.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification : Concentrate the dried organic solution under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure diarylamine intermediate.

Data Summary: Cobimetinib Profile

The successful synthesis of the diarylamine core using reagents like the one discussed leads to highly potent inhibitors such as Cobimetinib.

| Parameter | Value | Source |

| Drug Name | Cobimetinib (GDC-0973) | [3] |

| Target | MEK1 / MEK2 | [1][3] |

| Mechanism | Reversible, Allosteric Inhibitor | [3] |

| Regulatory Status | FDA Approved | [3] |

| Indication | BRAF V600E/K mutation-positive unresectable or metastatic melanoma (in combination with Vemurafenib) | [3] |

| Clinical Efficacy | Objective Response Rate (ORR): 68% (in combination) | [3] |

| Median PFS | 9.9 months (in combination) | [3] |

Conclusion

This compound is far more than a simple starting material; it is a highly engineered molecule that embodies key principles of modern medicinal chemistry. Its role in MEK inhibitor synthesis, best exemplified through the strategic Chan-Lam coupling to form a Cobimetinib-like diarylamine core, is threefold: it provides a critical structural anchor for potent binding, incorporates a tailored side chain to optimize essential pharmaceutical properties like solubility, and serves as a reliable synthetic handle for an efficient and robust C-N bond formation. Understanding the multifaceted contribution of such reagents is paramount for researchers and scientists dedicated to the development of next-generation targeted cancer therapies.

References

-

Chan–Lam coupling. Wikipedia. [Link]

-

Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Lieu, C. H., et al. (2016). Cobimetinib. PubMed. [Link]

-

Process For The Preparation Of Cobimetinib. Quick Company. [Link]

- US20180273506A1 - Preparation Method of Cobimetinib.

- WO2017096996A1 - Preparation method for cobimetinib.

- CN106045969A - Synthesis method of cobimetinib.

- WO2019086469A1 - Process for the production of cobimetinib.

- WO2024006929A1 - Cd73 compounds.

-

Boronic acids and their derivatives in medicinal chemistry: synthesis and biological applications. PubMed Central. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. LinkedIn. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. Buy CI-1040 | 212631-79-3 | >98% [smolecule.com]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid | 391211-97-5 [chemicalbook.com]

solubility of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid in organic solvents

An In-Depth Technical Guide Solubility Profile of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted molecule featuring a dichlorinated aromatic core, a boronic acid moiety, and a polar, basic side chain. As with any compound in the drug discovery and development pipeline, a thorough understanding of its solubility is a critical first step. Solubility dictates the feasibility of synthetic workups, purification strategies like crystallization, formulation for in vitro and in vivo screening, and ultimately, bioavailability.[1][2]

Given the novel substitution pattern of this compound, publicly available, empirical solubility data is scarce. This guide, therefore, serves as a foundational document, combining a theoretical, structure-based prediction of the compound's solubility with robust, field-proven experimental protocols for its quantitative determination. Our approach is to empower the researcher with both a predictive framework and the practical tools to generate reliable solubility data.

Part 1: Theoretical Solubility Profile & Predictive Analysis

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" provides a useful starting point, where solubility is favored when the intermolecular forces of the solute and solvent are well-matched.[3][4]

Molecular Structure & Functional Group Analysis